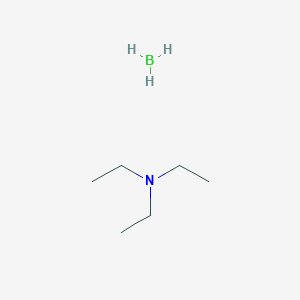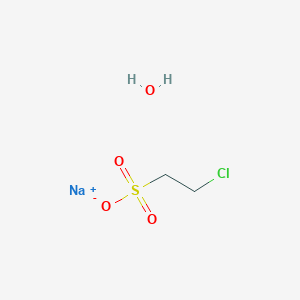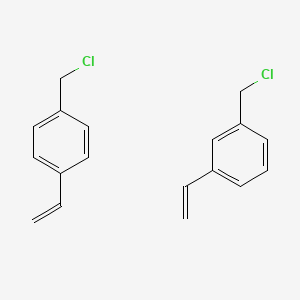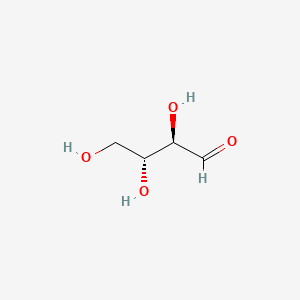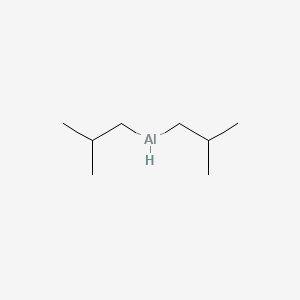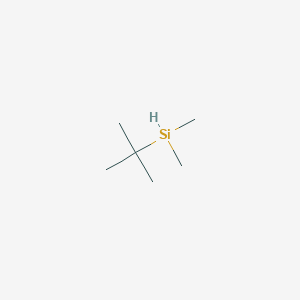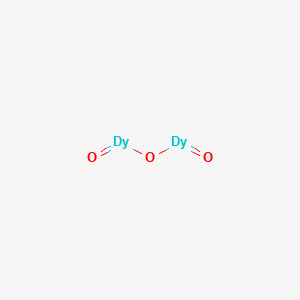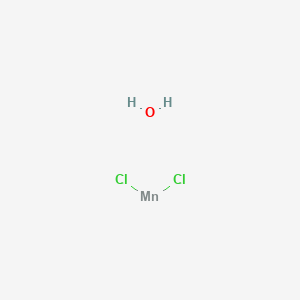
Cobalt(II,III) oxide
Vue d'ensemble
Description
Cobalt(II,III) oxide is an inorganic compound with the formula Co3O4 . It is one of two well-characterized cobalt oxides and is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as Co II Co III2 O 4 and sometimes as CoO•Co 2 O 3 .
Synthesis Analysis
Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . The Co3O4 nanoparticles synthesized by thermal decomposition of cobalt carbonate nanoparticles have 53 nm sizes .Molecular Structure Analysis
Co3O4 adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions .Chemical Reactions Analysis
The oxygen evolution reaction (OER) catalyzed by active sites on three different surface terminations of Co3O4 involves the nucleophilic addition of water to the oxo, which is responsible for the formation of the O-O bond . The intrinsic reactivity of a site for this step is found to increase as the coordination of the oxo decreases .Physical and Chemical Properties Analysis
This compound is a black solid with a molecular weight of 240.80 g/mol . It has a density of 6.07 g/cm3 . It is insoluble in water but soluble (with degradation) in acids and alkalis . Its melting point is 895 °C and it decomposes at a boiling point of 900 °C .Applications De Recherche Scientifique
Environmental Applications
- Denitration Solutions : Cobalt(II)-amine chelates, which can be oxidized to cobalt(III), are effective in absorbing nitric oxide from flue gas. Graphene can regenerate these solutions by reducing cobalt(III) to cobalt(II), releasing oxygen in the process. This showcases the role of cobalt(II,III) oxide in environmental remediation (Jiang & Wei, 2019).
Nanotechnology
- Hollow Structures for Diverse Applications : this compound's unique hollow structures have applications in magnetic, catalytic, and superhydrophobic properties, lithium-ion batteries, supercapacitors, water treatment, and gas sensing (Wang et al., 2012).
Chemistry and Catalysis
- Cobalt(III) in Polymerization : Cobalt(III) complexes are highly effective catalysts for copolymerization of cyclohexene oxide and CO2, even under low CO2 pressures, showcasing their potential in polymer science (Ren et al., 2010).
- Solar Cells : Cobalt oxide (II, III) acts as an efficient hole-transporting interlayer in inverted polymer solar cells, improving power conversion efficiency and preventing charge carrier recombination (Wang et al., 2015).
Materials Science
- Nanofiber Synthesis : this compound nanofibers produced via electrospinning technique have potential applications due to their distinct optical properties (Barakat et al., 2008).
Electrochemistry
- Hydrogen Peroxide Sensing : Cobalt (II) dicobalt (III) oxide nanoparticles show promise in the electrocatalytic reaction and highly sensitive detection of hydrogen peroxide, highlighting their potential in biosensor technology (Heli & Pishahang, 2014).
Environmental Biogeochemistry
- Cell-Mineral Interface Studies : Cobalt-doped ferrihydrite's interaction with Geobacter sulfurreducens at the nanoscale elucidates the fate of cobalt in redox environments, important in environmental systems and industrial applications like drug delivery (Buchanan et al., 2022).
Energy Storage
- Supercapacitors and Biosensors : this compound nanorods/reduced graphene oxide composite exhibit excellent performance in supercapacitor applications and non-enzymatic electrochemical detection of glucose, showing their versatility in energy storage and biosensing (Li et al., 2018).
- Li-ion Batteries : Cobalt oxides serve as effective anode materials in lithium-ion batteries, offering stable reversible lithium storage capacity (Wang et al., 2002).
Mécanisme D'action
Target of Action
Cobalt(II,III) oxide, also known as Co3O4, is an inorganic compound that primarily targets the oxidation-reduction reactions in various applications . It is used as a blue coloring agent for pottery enamel and glass . Additionally, it is used as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles .
Mode of Action
The compound adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions are described by the following equilibrium:
2Co3O4⇌6CoO+O22 Co_3O_4 ⇌ 6 CoO + O_22Co3O4⇌6CoO+O2
.Biochemical Pathways
This compound is readily internalized by pulmonary cells via the endo-lysosomal pathway and can lead, through a Trojan-horse mechanism, to intracellular release of toxic metal ions over long periods of time . The genotoxic effect of cobalt ions probably takes place via the production of radical oxygen species .
Pharmacokinetics
It is soluble (with degradation) in acids and alkalis . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is its ability to participate in oxidation-reduction reactions. It is used as a blue coloring agent for pottery enamel and glass . In the context of lithium-ion batteries, it contributes to the battery’s performance . Cobalt compounds are potentially poisonous in large amounts .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, Cobalt(II) oxide converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . Furthermore, the compound is insoluble in water but soluble in acids and alkalis .
Safety and Hazards
Orientations Futures
Cobalt(II,III) oxide hollow structures have been of growing interest due to their potential applications in several fields . This includes their use as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles . The design of an optimal OER catalyst at a given applied potential is a future research direction .
Analyse Biochimique
Biochemical Properties
Cobalt(II,III) oxide is an important semiconductor oxide and its synthesis and properties have been of growing interest owing to prominent applications in several fields
Cellular Effects
This compound nanoparticles have been shown to induce oxidative stress in human lymphocytes, leading to the induction of reactive oxygen species, lipid peroxidation, and depletion of catalase, reduced glutathione, and superoxide dismutase . This suggests that this compound can have significant effects on cellular processes and function .
Molecular Mechanism
It is known that this compound adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . This structure may influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to convert to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions suggest that the effects of this compound could change over time under certain conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that cobalt compounds can be potentially poisonous in large amounts . Daily intravenous injection of more than 40 mg of cobalt per animal was required to produce adverse effects in dairy calves .
Metabolic Pathways
Cobalt is known to be an essential trace element for many organisms and is a central component of vitamin B12 .
Transport and Distribution
Given its inorganic nature and insolubility in water , it is likely that specific transporters or binding proteins may be involved in its cellular uptake and distribution.
Propriétés
IUPAC Name |
oxocobalt;oxo(oxocobaltiooxy)cobalt | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.4O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUKZWYPLNNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Co].O=[Co]O[Co]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.797 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of sodium bis(dimethylglyoximato)(pyridine)cobaltate(I)?
A1: The molecular formula is C13H19CoN5NaO4, and the molecular weight is 391.29 g/mol. []
Q2: What is the coordination geometry of cobalt(II) in complexes with 1,2,4,5-benzenetetracarboxylic acid (H4bta) and 4,4′-bipyridine-N,N′-dioxide (dpo)?
A2: The cobalt(II) centers in these complexes exhibit distorted octahedral geometries. []
Q3: How does the dihedral twist distortion in pseudotetrahedral cobalt(II) bis-chelate complexes influence magnetic anisotropy?
A3: A larger dihedral twist between the chelate planes leads to enhanced easy-axis anisotropy in these complexes, resulting in a higher spin-reversal barrier. []
Q4: How does the ligand field strength affect orbital angular momentum in cobalt(II) complexes?
A4: A weak ligand field is crucial for observing unquenched orbital angular momentum in cobalt(II) complexes. In a linear coordination environment with sufficiently weak ligands, a non-Aufbau electron configuration can arise, leading to maximal orbital angular momentum (L = 3). []
Q5: What spectroscopic techniques are useful for characterizing cobalt(II) complexes?
A5: Researchers utilize various techniques, including UV/Vis spectroscopy, IR spectroscopy, electron spin resonance (ESR), X-ray diffraction, and magnetic susceptibility measurements to characterize cobalt(II) complexes. [, , , , , , ]
Q6: How is sodium bis(dimethylglyoximato)(pyridine)cobaltate(I) used in organic synthesis?
A6: This supernucleophilic cobalt complex is a versatile reagent for preparing alkylcobaloximes, forming metal-cobalt bonds, and facilitating reductive carbon-carbon bond formations. []
Q7: Can you describe the role of cobalt(II) phthalocyanines in the reduction of isoflavones?
A7: Cobalt(II) phthalocyanines act as catalysts in the reduction of isoflavones by sodium borohydride, yielding cis- and trans-isoflavan-4-ols. This process involves the formation of a hydridocobalt(III) phthalocyanine intermediate. []
Q8: How do cobalt(II) amides activate for catalytic hydrosilylation of alkenes?
A8: Cobalt(II) amides react with hydrosilanes, generating cobalt(I) species, silylamide, and hydrogen. These cobalt(I) species are believed to be the active catalytic species in alkene hydrosilylation. []
Q9: Can cobalt(II) complexes catalyze allylic amination reactions?
A9: Yes, certain cobalt(II) diphenylazodioxide complexes, such as 2 and 2, catalyze the allylic amination/C-C double bond transposition of 2-methyl-2-pentene with PhNHOH. []
Q10: What is the role of trace metal catalysis in environmental chemistry?
A10: Trace metals, including cobalt(II), can catalyze reactions relevant to environmental processes. For instance, cobalt(II) catalyzes the oxidation of sulfite ions by oxygen, a reaction used in studying aeration devices. Additionally, autoxidation of pollutants like sulfur dioxide and hydrogen sulfide in aquatic environments can be catalyzed by various trace metals, impacting sulfuric acid aerosol formation and influencing the fate of these pollutants. []
Q11: How does the magnetic behavior of cobalt(II) complexes differ in the solid state and in solution?
A11: Some cobalt(II) complexes exhibit different magnetic behavior depending on their environment. For example, certain halo-bridged cobalt(II) complexes are diamagnetic in the solid state but show paramagnetism in solution due to a shift in the equilibrium between planar (S=0) and pseudo-octahedral (S=1) configurations. []
Q12: How can computational chemistry methods contribute to understanding cobalt(II) chemistry?
A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into reaction mechanisms, regioselectivity, spin states, and substituent effects in cobalt(II)-catalyzed reactions, aiding in the rational design of improved catalysts. []
Q13: Can you explain the significance of zero-field splitting in cobalt(II) complexes?
A13: Zero-field splitting, a parameter reflecting the magnetic anisotropy of a complex, plays a crucial role in determining the single-molecule magnet behavior of certain cobalt(II) complexes. []
Q14: How does the coordination mode of ligands like pyrazoline influence the biological activity of cobalt(II) complexes?
A14: In cobalt(II) 5-(2′-hydroxyphenyl)-3-(4-substituted-phenyl)pyrazolinate complexes, the pyrazoline ligand can act as either bidentate or monodentate, impacting the overall geometry and potentially influencing the complex's antibacterial and antifungal activities. []
Q15: What unique structural features are observed in cobalt(II)-exchanged α-zirconium phosphate?
A15: Cobalt(II) ion exchange into α-zirconium phosphate leads to the formation of a new phase with expanded interlayer spacing. This expansion accommodates water molecules coordinated to the cobalt(II) cations, likely in a high-spin state. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


